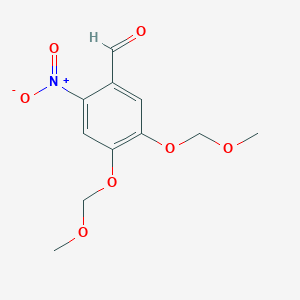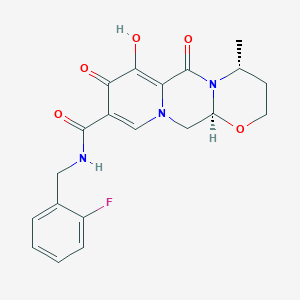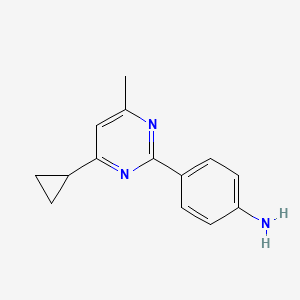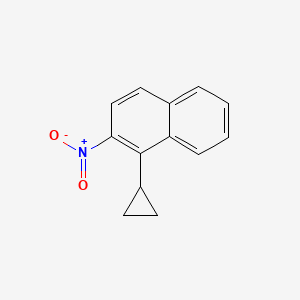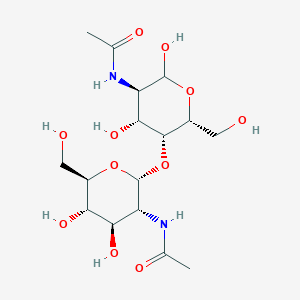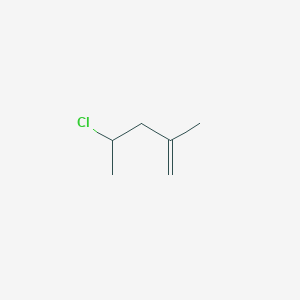
4-Chloro-2-methyl-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-1-pentene is an organic compound with the molecular formula C6H11Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2-methyl-1-pentene can be synthesized through several methods. One common approach involves the chlorination of 2-methylpent-1-ene. This reaction typically requires the use of chlorine gas (Cl2) and a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-methylpent-1-ene may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation, can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted alkenes.
Addition Reactions: The double bond in 4-chloro-2-methylpent-1-ene can participate in addition reactions with halogens (e.g., bromine, Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalogenated or halogenated alkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of various oxidation products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrochloric acid (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 2-Methylpent-1-ene derivatives with different substituents.
Addition: 1,2-Dibromo-4-chloro-2-methylpentane or 4-chloro-2-methylpentane.
Oxidation: Carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Applications De Recherche Scientifique
4-Chloro-2-methyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of chlorinated alkenes with biological systems, providing insights into their potential biological activity and toxicity.
Medicine: Research into chlorinated alkenes like 4-chloro-2-methylpent-1-ene can contribute to the development of new pharmaceuticals or agrochemicals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 4-chloro-2-methylpent-1-ene involves its reactivity with nucleophiles and electrophiles. The double bond and chlorine atom provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methylpentane: A similar compound with a single bond instead of a double bond.
4-Chloro-2-methylpentane: Another similar compound with the chlorine atom at the same position but lacking the double bond.
2-Methylpent-1-ene: A related compound without the chlorine atom.
Uniqueness
4-Chloro-2-methyl-1-pentene is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propriétés
IUPAC Name |
4-chloro-2-methylpent-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h6H,1,4H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGAEEHTHRHYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

